2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene
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Overview
Description
Preparation Methods
The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dimethoxynaphthalene.
Methylation: The final step involves methylation using methyl iodide (CH3I) to obtain the desired product.
Chemical Reactions Analysis
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of tellurium hydrides.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tellurium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene can be compared with other similar compounds, such as:
2,7-Dimethoxy-3,6-bis(methylseleno)naphthalene: This compound contains selenium instead of tellurium and exhibits different reactivity and biological activity.
1,8-Bis(dimethylamino)naphthalene:
2,7-Dimethoxynaphthalene: The parent compound, which lacks the tellurium atoms, is used as a starting material for the synthesis of tellurium-containing derivatives.
The uniqueness of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene lies in its tellurium content, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCLRFCAHQMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543091 |
Source
|
Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105405-04-7 |
Source
|
Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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